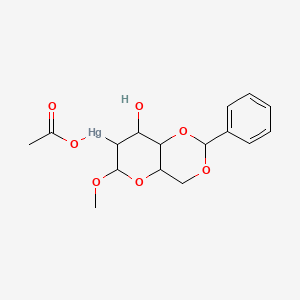
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside is a complex organic compound that features a unique combination of functional groups, including a benzylidene acetal and a mercury-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside typically involves multiple stepsThe mercuryyl group is then introduced through a reaction with a suitable mercury-containing reagent under controlled conditions .
Industrial Production Methods
laboratory-scale synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of mercury reagents under stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the mercuryyl group or reduce other functional groups within the molecule.
Substitution: The benzylidene group can be substituted under specific conditions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme mechanisms and interactions with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside exerts its effects involves interactions with various molecular targets. The mercuryyl group can form strong bonds with sulfur-containing biomolecules, potentially inhibiting enzyme activity. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-chlorohexopyranoside: Similar structure but contains a chlorine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-bromohexopyranoside: Contains a bromine atom instead of a mercuryyl group.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-iodohexopyranoside: Contains an iodine atom instead of a mercuryyl group.
Uniqueness
The presence of the mercuryyl group in Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside makes it unique compared to its halogenated analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specialized applications .
Properties
CAS No. |
65725-23-7 |
|---|---|
Molecular Formula |
C16H20HgO7 |
Molecular Weight |
524.92 g/mol |
IUPAC Name |
acetyloxy-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)mercury |
InChI |
InChI=1S/C14H17O5.C2H4O2.Hg/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9;1-2(3)4;/h2-7,10-15H,8H2,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
HEFOOXZAWRJZQU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















